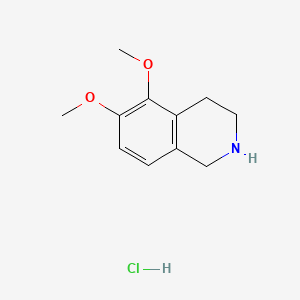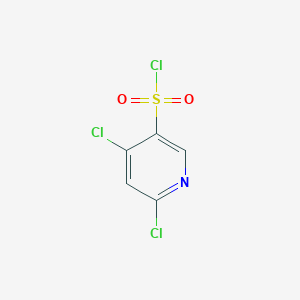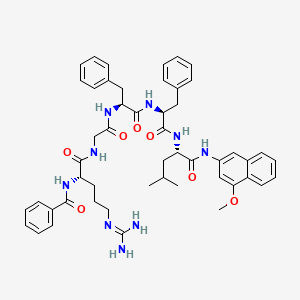
Bz-Arg-Gly-Phe-Phe-Leu-4MbNA
説明
Bz-Arg-Gly-Phe-Phe-Leu-4MbNA (Bz-RGPFFL-4MbNA) is a peptide that has been used in scientific research for its potential applications in biochemistry and physiology. It is a seven-amino acid peptide composed of the amino acids this compound, and is linked by a peptide bond between the carboxyl group of one amino acid and the amino group of the next. Bz-RGPFFL-4MbNA has been studied for its biological effects, and has been found to have a wide range of potential applications in scientific research.
科学的研究の応用
疾患ベクターにおけるヘモグロビン代謝
この化合物は、シャガス病のベクターであるRhodnius prolixusにおけるヘモグロビン消化の研究に使用されてきました。 研究者たちは、これを用いて中腸関連ペプチダーゼの活性をプロファイリングし、ヘモグロビン代謝に関与する複雑な酵素ネットワークを明らかにしました .
ナノメディシンにおけるペプチドの自己組織化
Bz-Arg-Gly-Phe-Phe-Leu-4MbNA: は、Phe-Pheモチーフを示す化合物のクラスの一部であり、このモチーフは、短いペプチドをナノ構造に自己組織化させます。これらの構造は、薬物送達、生体材料、および新しい治療パラダイムにおいて応用されています。 このモチーフのヒドロゲルとナノ構造を形成する能力は、次世代のナノメディシンにとって重要です .
作用機序
Target of Action
The primary target of the compound Bz-Arg-Gly-Phe-Phe-Leu-4MbNA is the enzyme cathepsin D . Cathepsin D is a type of protease, an enzyme that breaks down proteins into smaller peptides or amino acids. This enzyme plays a crucial role in protein degradation and turnover, which is essential for maintaining cellular homeostasis.
Mode of Action
This compound interacts with cathepsin D by serving as a substrate for this enzyme . As a substrate, this compound binds to the active site of cathepsin D, where it undergoes enzymatic cleavage. This interaction results in the breakdown of the compound, which allows cathepsin D to carry out its function in protein degradation.
Biochemical Pathways
The action of this compound affects the lysosomal degradation pathway . This pathway is responsible for the breakdown and recycling of various biomolecules within the cell. By serving as a substrate for cathepsin D, this compound contributes to the overall process of protein degradation within the lysosomes.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the facilitation of protein degradation via the lysosomal pathway . By acting as a substrate for cathepsin D, this compound aids in the breakdown of proteins, contributing to cellular processes such as protein turnover and the removal of damaged or unnecessary proteins.
生化学分析
Biochemical Properties
Bz-Arg-Gly-Phe-Phe-Leu-4MbNA plays a crucial role in biochemical reactions as a substrate for various proteases. It interacts with enzymes like cathepsin D, chymotrypsin, and trypsin. The nature of these interactions involves the cleavage of the peptide bond within the substrate, leading to the release of the fluorescent 4MbNA moiety. This fluorescence can be measured to determine the enzymatic activity .
Cellular Effects
This compound influences various cellular processes by serving as a substrate for proteases that regulate cell function. It affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of proteases involved in these processes. For example, the cleavage of this compound by cathepsin D can impact lysosomal function and protein degradation pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of proteases such as cathepsin D, chymotrypsin, and trypsin. Upon binding, the enzyme cleaves the peptide bond, releasing the fluorescent 4MbNA moiety. This cleavage event can be monitored using fluorescence spectroscopy, providing insights into enzyme kinetics and activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored at temperatures below -15°C. Prolonged exposure to higher temperatures or light can lead to degradation, affecting its efficacy in enzymatic assays. Long-term studies have shown that this compound maintains its activity over several months when stored under optimal conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively serves as a substrate for protease activity measurement without causing adverse effects. At high doses, it may exhibit toxic effects, potentially disrupting normal cellular functions. Threshold effects have been observed, indicating that there is an optimal concentration range for its use in enzymatic assays .
Metabolic Pathways
This compound is involved in metabolic pathways related to protein degradation and lysosomal function. It interacts with enzymes such as cathepsin D, which plays a role in the breakdown of proteins within lysosomes. The cleavage of this compound by these enzymes can affect metabolic flux and the levels of various metabolites involved in protein turnover .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments where proteases are active. The compound’s distribution can influence its accessibility to target enzymes and its overall efficacy in enzymatic assays .
Subcellular Localization
This compound is primarily localized within lysosomes, where it serves as a substrate for lysosomal proteases such as cathepsin D. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to lysosomes. This localization is crucial for its role in studying lysosomal function and protein degradation pathways .
特性
IUPAC Name |
N-[(2S)-5-(diaminomethylideneamino)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(4-methoxynaphthalen-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H59N9O7/c1-32(2)26-40(47(63)55-37-29-36-22-13-14-23-38(36)43(30-37)66-3)58-49(65)42(28-34-18-9-5-10-19-34)59-48(64)41(27-33-16-7-4-8-17-33)56-44(60)31-54-46(62)39(24-15-25-53-50(51)52)57-45(61)35-20-11-6-12-21-35/h4-14,16-23,29-30,32,39-42H,15,24-28,31H2,1-3H3,(H,54,62)(H,55,63)(H,56,60)(H,57,61)(H,58,65)(H,59,64)(H4,51,52,53)/t39-,40-,41-,42-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTGMILTYFXNDF-IWWWZYECSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H59N9O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
898.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99112-24-0 | |
| Record name | 99112-24-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl 3-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]pyrrolidine-1-carboxylate](/img/structure/B1447909.png)
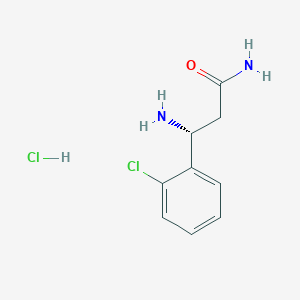
![4-[(2,5-Dichlorophenyl)methylidene]piperidine hydrochloride](/img/structure/B1447912.png)


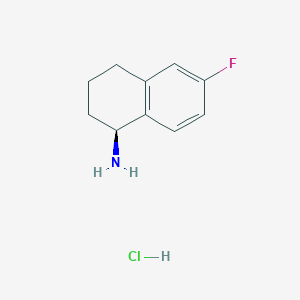
amine hydrochloride](/img/structure/B1447919.png)
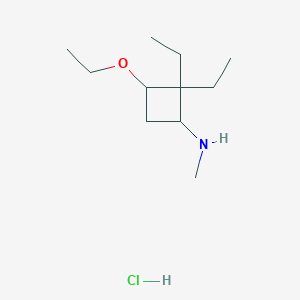
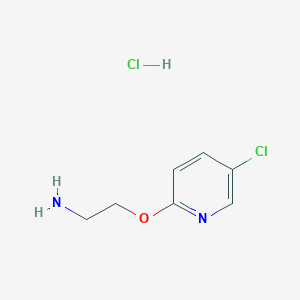
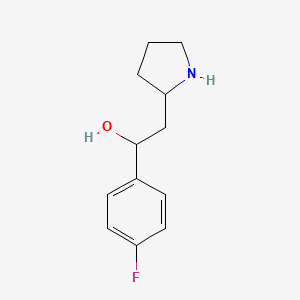
![methyl 2-[4-(2-chloroethyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B1447924.png)
